

# Bioactivity of 3-Bromo-4-fluoro-5-hydroxybenzaldehyde based compounds

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## Compound of Interest

Compound Name: *3-Bromo-4-fluoro-5-hydroxybenzaldehyde*

Cat. No.: *B14866605*

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Technical Guide: Bioactive Potential of **3-Bromo-4-fluoro-5-hydroxybenzaldehyde** Scaffolds

## Part 1: Executive Summary & Chemical Logic

**3-Bromo-4-fluoro-5-hydroxybenzaldehyde** (CAS: 1779914-60-1) represents a specialized "privileged scaffold" in modern medicinal chemistry. Unlike common benzaldehydes, this molecule integrates three distinct pharmacophoric elements—a bromine atom, a fluorine atom, and a hydroxyl group—onto a reactive aldehyde core. This specific substitution pattern offers a unique balance of steric bulk, lipophilicity, and electronic modulation, making it a high-value intermediate for developing antimicrobial Schiff bases, anticancer agents, and enzyme inhibitors.

This guide provides a technical roadmap for researchers utilizing this scaffold, synthesizing field-proven methodologies with theoretical medicinal chemistry principles.

## Part 2: Chemical Profile & Strategic Value

### Structural Analysis

The molecule's efficacy is driven by the interplay of its substituents:

- Aldehyde (-CHO) at C1: The primary "warhead" for derivatization (e.g., Schiff base formation, Knoevenagel condensation).
- Bromine (-Br) at C3: Provides steric bulk and the potential for halogen bonding with protein backbone carbonyls (a critical interaction in kinase inhibition).
- Fluorine (-F) at C4: A bioisostere for hydrogen that blocks metabolic oxidation (para-blocker) and modulates the pKa of the adjacent hydroxyl group.
- Hydroxyl (-OH) at C5: Functions as a hydrogen bond donor/acceptor and a site for metal chelation in metallodrug complexes.

## Lipinski & Veber Parameters (Predicted)

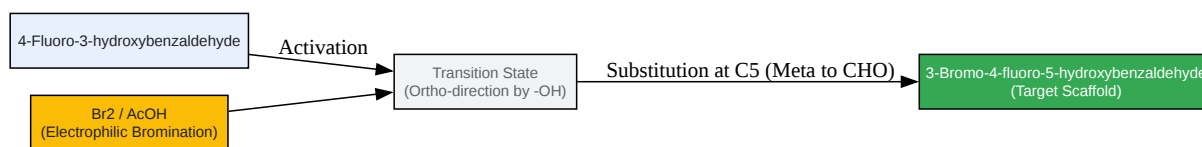
Property	Value (Approx.)	Drug-Likeness Interpretation
Molecular Weight	219.01 g/mol	Highly favorable (<500); allows for significant derivatization.
LogP (Lipophilicity)	-2.1	Optimal for membrane permeability.
H-Bond Donors	1	Excellent bioavailability potential.
H-Bond Acceptors	3	Facilitates receptor binding.
Rotatable Bonds	1	High structural rigidity (good for binding pockets).

## Part 3: Synthesis & Derivatization Strategy

Since specific public synthesis routes for this exact isomer are proprietary, we apply Retrosynthetic Logic based on standard aromatic chemistry.

### Suggested Retrosynthetic Pathway

The most viable route involves the electrophilic bromination of a fluorinated precursor.



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Figure 1: Proposed retrosynthetic pathway relying on the ortho-directing power of the hydroxyl group.

## Protocol: Synthesis of a Bioactive Schiff Base Derivative

Context: The primary application of this aldehyde is condensing it with amines to form azomethines (Schiff bases), which exhibit enhanced antimicrobial activity.

Reagents:

- **3-Bromo-4-fluoro-5-hydroxybenzaldehyde** (1.0 eq)[1]
- Primary Aromatic Amine (e.g., 4-aminophenol or aniline) (1.0 eq)
- Ethanol (Absolute)
- Glacial Acetic Acid (Catalytic amount)

Step-by-Step Methodology:

- **Dissolution:** Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.
- **Addition:** Add 1.0 mmol of the primary amine dropwise under stirring.
- **Catalysis:** Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.
- **Reflux:** Heat the mixture to reflux (78°C) for 3–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

- Precipitation: Cool the reaction mixture to room temperature. If precipitate does not form, pour onto crushed ice.
- Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure Schiff base.

## Part 4: Pharmacological Bioactivity

### Antimicrobial Activity (Schiff Bases)

Derivatives of halogenated hydroxybenzaldehydes are potent antimicrobial agents. The mechanism typically involves:

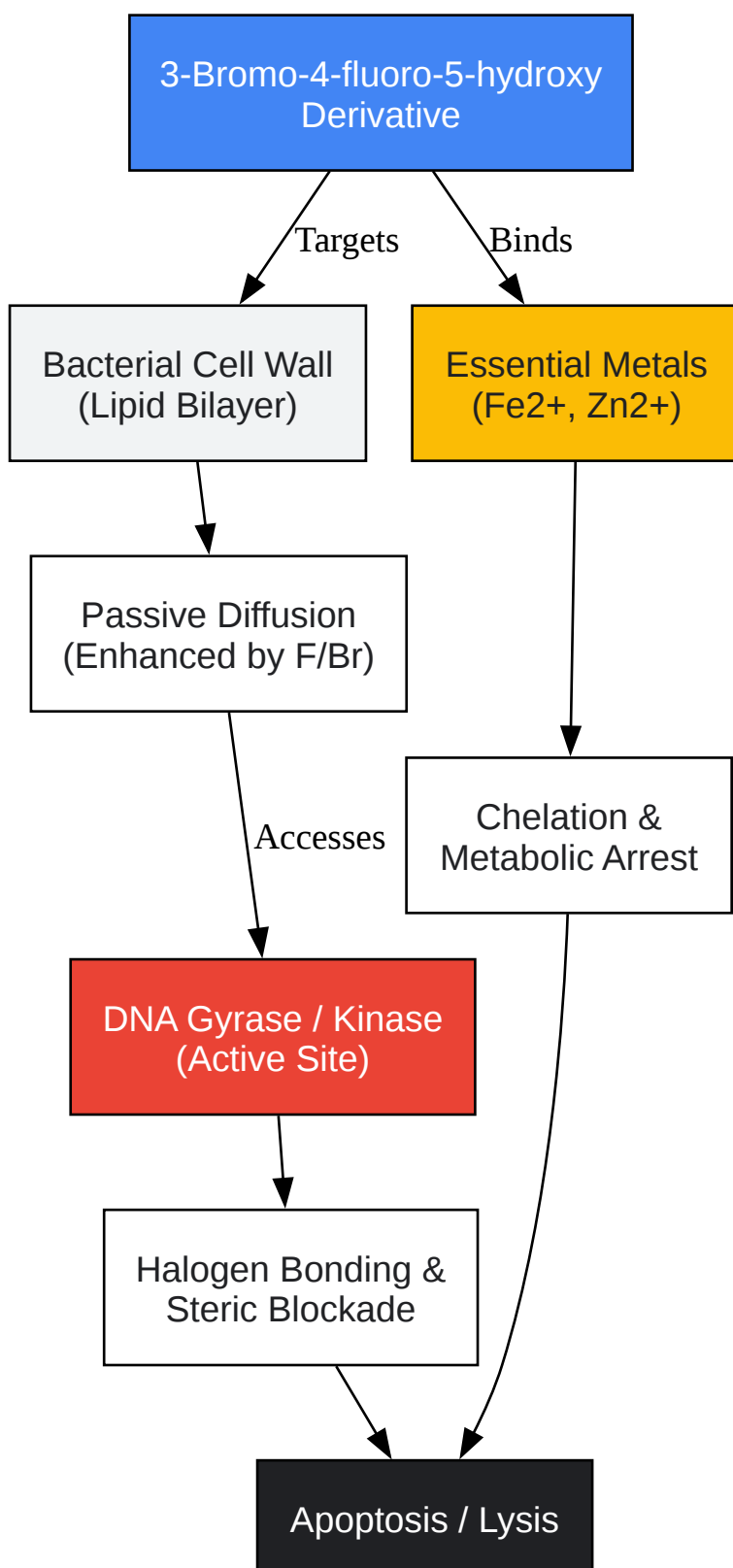
- Azomethine Linkage (-N=CH-): Interferes with normal cell processes by binding to the active sites of essential enzymes.
- Cell Wall Penetration: The lipophilic bromine and fluorine atoms facilitate transport across the lipid bilayer of Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) bacteria.
- Metal Chelation: The ortho-hydroxy-imine motif can chelate essential metal ions (Fe<sup>2+</sup>, Zn<sup>2+</sup>) from the bacterial medium, starving the pathogen.

### Anticancer Potential (Pro-Apoptotic)

Drawing from the bioactivity of the structural analog 3-bromo-4,5-dihydroxybenzaldehyde (BDB) (found in red algae *Polysiphonia morrowii*), the 3-bromo-4-fluoro-5-hydroxy scaffold is predicted to exhibit anticancer properties via:

- ROS Generation: Induction of oxidative stress specifically in cancer cells.
- Kinase Inhibition: The bromine atom can form halogen bonds with the "hinge region" of kinases (e.g., EGFR, VEGFR), inhibiting tumor proliferation.

### Mechanism of Action Diagram



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Figure 2: Dual-action mechanism targeting bacterial enzymes and metal homeostasis.

## Part 5: Validation Protocols

### In Vitro MIC Assay (Antimicrobial)

To validate the bioactivity of synthesized derivatives, use the Broth Microdilution Method (CLSI Standards).

Protocol:

- Preparation: Dissolve the test compound in DMSO (1 mg/mL stock).
- Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).
- Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard,  $\sim 1.5 \times 10^8$  CFU/mL) to each well.
- Controls:
  - Positive Control: Ciprofloxacin or Ampicillin.
  - Negative Control: DMSO + Broth (no bacteria).
  - Growth Control: Bacteria + Broth (no compound).
- Incubation: Incubate at 37°C for 18–24 hours.
- Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

## References

- Zhen, A.X., et al. (2023).<sup>[2][3]</sup> 3-Bromo-4,5-dihydroxybenzaldehyde protects keratinocytes from particulate matter 2.5-induced damages.<sup>[2][3]</sup> *Antioxidants*, 12, 1307.<sup>[2]</sup> (Context for bromophenol bioactivity). Retrieved from [\[Link\]](#)
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## Sources

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